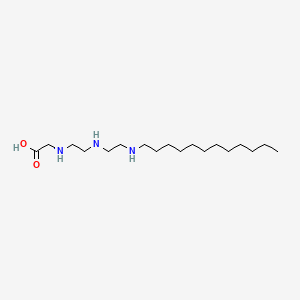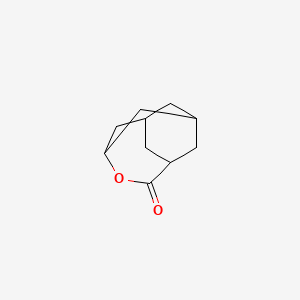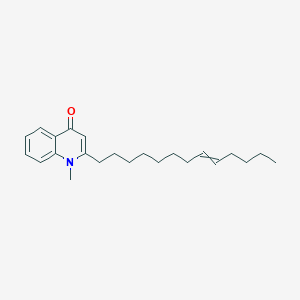
Dodicin
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
DODICIN se sintetiza a través de un proceso de varios pasos que implica la reacción de dodecilamina con dietilentriamina, seguida de la adición de glicina. La reacción generalmente se lleva a cabo bajo condiciones controladas, incluidas temperaturas y niveles de pH específicos, para garantizar que se obtenga el producto deseado .
Métodos de producción industrial
En entornos industriales, this compound se produce utilizando reactores a gran escala que permiten un control preciso de las condiciones de reacción. El proceso implica la adición continua de reactivos y la eliminación de subproductos para mantener la eficiencia y el rendimiento de la reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
DODICIN experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar óxidos correspondientes.
Reducción: Se puede reducir en condiciones específicas para producir formas reducidas.
Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado, pero generalmente implican temperaturas y niveles de pH controlados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como sus óxidos, formas reducidas y compuestos sustituidos. Estos derivados a menudo conservan las propiedades antimicrobianas del compuesto original .
Aplicaciones Científicas De Investigación
DODICIN tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como surfactante en diversas reacciones y procesos químicos.
Biología: Se emplea en estudios que involucran la inhibición y la desinfección microbiana.
Medicina: Se investiga su posible uso en tratamientos antimicrobianos y desinfectantes.
Industria: Se utiliza en la formulación de agentes de limpieza y desinfectantes para aplicaciones industriales
Mecanismo De Acción
DODICIN ejerce sus efectos antimicrobianos al interrumpir las membranas celulares de los microorganismos. Interactúa con la bicapa lipídica, causando un aumento de la permeabilidad y la eventual lisis celular. Este mecanismo es eficaz contra un amplio espectro de bacterias y levaduras, lo que convierte a this compound en un potente desinfectante .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a DODICIN incluyen:
Dodecilamina: Una amina primaria con propiedades antimicrobianas.
Dietilentriamina: Una poliamina utilizada en diversas aplicaciones químicas.
Singularidad de this compound
La singularidad de this compound radica en su naturaleza anfótera, que le permite funcionar eficazmente en una amplia gama de entornos de pH. Su actividad antimicrobiana de amplio espectro y su capacidad para interrumpir las membranas celulares microbianas lo convierten en un compuesto valioso tanto en aplicaciones de investigación como industriales .
Propiedades
IUPAC Name |
2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23/h19-21H,2-17H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKNXCHJIFBRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCNCCNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18205-85-1 (mono-hydrochloride), 36895-38-2 (unspecified hydrochloride), 59079-49-1 (mono-Na salt) | |
| Record name | Dodicin [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9058159 | |
| Record name | Dodicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6843-97-6 | |
| Record name | Dodicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6843-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodicin [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72T37AL5JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE](/img/structure/B1208443.png)
![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)


![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)



